4'-n-Butoxy-3'-methoxypropiophenone

Description

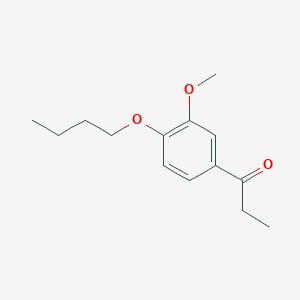

4'-n-Butoxy-3'-methoxypropiophenone is a substituted propiophenone featuring a methoxy group at the 3' position and a butoxy group at the 4' position of the aromatic ring. This compound is structurally related to derivatives like 4'-methoxypropiophenone (4-MOPP), which has been extensively studied in catalytic conversions to trans-anethole (AN), a valuable compound in food, fragrance, and pharmaceutical industries .

Properties

IUPAC Name |

1-(4-butoxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-4-6-9-17-13-8-7-11(12(15)5-2)10-14(13)16-3/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPGUULIHADQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)CC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butoxy-3’-methoxypropiophenone typically involves the alkylation of 3’-methoxypropiophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 4’-n-Butoxy-3’-methoxypropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-n-Butoxy-3’-methoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Formation of 4’-n-Butoxy-3’-methoxybenzoic acid.

Reduction: Formation of 4’-n-Butoxy-3’-methoxypropiophenol.

Substitution: Formation of 4’-n-Butoxy-3’-methoxy-2-nitropropiophenone or 4’-n-Butoxy-3’-methoxy-2-bromopropiophenone.

Scientific Research Applications

4’-n-Butoxy-3’-methoxypropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-n-Butoxy-3’-methoxypropiophenone involves its interaction with various molecular targets. The methoxy and butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attacks in biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects:

The butoxy group in 4'-n-Butoxy-3'-methoxypropiophenone may reduce catalytic efficiency in reactions like Meerwein–Pondorf–Verley (MPV) reduction due to steric hindrance. In contrast, 4-MOPP’s smaller methoxy group allows efficient interaction with bifunctional catalysts (e.g., Hf-based systems), achieving 98.1% AN yield at 220°C in 2 hours .

Catalytic Performance and Reaction Kinetics

Comparative data for propiophenone derivatives in MPV reduction and dehydration:

*Predicted values based on steric and electronic effects.

The butoxy group’s larger size could impede substrate-catalyst interactions, particularly in the formation of the six-membered transition state during MPV reduction, which relies on synergistic acid-base sites (e.g., Hf⁴⁺ and O²⁻ in PhP-Hf) . Additionally, Brønsted acid sites critical for dehydration may be less accessible, further reducing efficiency.

Biological Activity

4'-n-Butoxy-3'-methoxypropiophenone is a synthetic organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This compound has been studied for its potential applications in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of 4'-n-Butoxy-3'-methoxypropiophenone can be represented as follows:

- IUPAC Name : 4-(n-butoxy)-3-methoxypropiophenone

- Molecular Formula : C14H18O3

- Molecular Weight : 234.29 g/mol

The compound features a propiophenone backbone with a butoxy group at the para position and a methoxy group at the meta position, contributing to its unique chemical properties.

Cytotoxicity

Research indicates that 4'-n-Butoxy-3'-methoxypropiophenone exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12.5 | Disruption of mitochondrial membrane potential |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest at G1 phase |

Anti-inflammatory Activity

In addition to its cytotoxic properties, 4'-n-Butoxy-3'-methoxypropiophenone has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

| Cytokine | Inhibition (%) | Assay Method |

|---|---|---|

| TNF-alpha | 45 | ELISA |

| IL-6 | 30 | ELISA |

| IL-1 beta | 40 | ELISA |

The biological activity of 4'-n-Butoxy-3'-methoxypropiophenone is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Caspase Activation : The compound triggers apoptotic pathways by activating caspases, leading to programmed cell death.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane integrity, resulting in the release of cytochrome c and subsequent activation of apoptotic signaling.

- Cytokine Modulation : By inhibiting the transcription factors NF-kB and AP-1, it reduces the expression of pro-inflammatory cytokines.

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells revealed that treatment with 4'-n-Butoxy-3'-methoxypropiophenone resulted in significant cell death. The study utilized flow cytometry to assess apoptosis rates, demonstrating a clear dose-dependent response.

Case Study 2: Inflammatory Response

In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and lower levels of inflammatory markers in serum, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.